![molecular formula C17H14FNO2 B185861 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 176204-51-6](/img/structure/B185861.png)
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
Overview
Description
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid is a useful research compound. Its molecular formula is C17H14FNO2 and its molecular weight is 283.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid is structurally similar to known synthetic cannabinoids . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are often marketed as safe alternatives to cannabis, but they may affect the brain much more powerfully than marijuana .
Mode of Action
Based on its structural similarity to synthetic cannabinoids, it can be inferred that it might interact with the cannabinoid receptors in the brain, leading to changes in the perception of pain, mood, appetite, and memory .
Biochemical Pathways
Synthetic cannabinoids generally affect the endocannabinoid system, which plays a crucial role in maintaining the homeostasis of the human body, influencing functions such as pain sensation, mood, and appetite .
Pharmacokinetics
It is a potential metabolite of adb-fubiata, a synthetic cannabinoid .
Result of Action
Synthetic cannabinoids can have potent effects on the central nervous system, leading to severe health effects, including nausea, anxiety, paranoia, hallucinations, and even psychotic episodes .
Biological Activity
2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid is a compound that has garnered attention due to its structural similarity to synthetic cannabinoids. This similarity suggests potential interactions with the endocannabinoid system, which plays a critical role in various physiological processes, including pain perception, mood regulation, and appetite control. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The compound is believed to interact with cannabinoid receptors in the brain, particularly the CB1 and CB2 receptors. These interactions can lead to significant changes in neurotransmitter release, affecting mood, pain sensation, and other cognitive functions.
Target Receptors
- CB1 Receptors : Primarily located in the central nervous system; involved in the modulation of neurotransmitter release.
- CB2 Receptors : Found mainly in peripheral tissues; associated with immune response modulation.
Pharmacological Effects
Based on existing research, this compound exhibits several pharmacological effects:
- Analgesic Activity : May reduce pain perception through its action on cannabinoid receptors.
- Antidepressant Properties : Potentially alleviates symptoms of depression by modulating serotonin levels.
- Anti-inflammatory Effects : Could reduce inflammation through immune system modulation.
Biochemical Pathways
The compound's activity is linked to several biochemical pathways:
- Endocannabinoid System : Influences pain sensation and mood stabilization.
- Serotonergic Pathway : May enhance serotonin levels, contributing to its antidepressant effects.
- Cytokine Modulation : Inhibits pro-inflammatory cytokines, suggesting a role in inflammation reduction.
Pharmacokinetics
Research indicates that this compound is a potential metabolite of synthetic cannabinoids like adb-fubiata. Its pharmacokinetic profile suggests:
- Absorption : Rapid absorption following oral administration.
- Distribution : High distribution in brain tissue due to lipophilicity.
- Metabolism : Primarily metabolized in the liver, with possible active metabolites contributing to its effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives similar to this compound:
- Antitumor Activity : Research has shown that indole derivatives exhibit significant antitumor properties against various cancers, including colon and lung cancers. A study highlighted that derivatives with similar structures demonstrated cytotoxicity towards cancer cell lines .
- Neuroprotective Effects : In silico studies indicated that compounds with similar indole scaffolds could inhibit enzymes involved in neurodegenerative diseases, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
- Synthetic Cannabinoids Research : The compound's structural similarities to known synthetic cannabinoids have led to investigations into its psychoactive properties. These studies emphasize the need for careful evaluation due to potential adverse effects such as anxiety and psychosis .
Data Summary Table
Scientific Research Applications
Analytical Reference Standard
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid serves as an analytical reference standard in the field of forensic science. Its structural similarity to known synthetic cannabinoids allows it to be utilized in the development and validation of analytical methods for detecting these substances in biological samples. This is crucial for toxicological studies and legal investigations involving drug use.
Key Points:
- Used in forensic toxicology for the detection of synthetic cannabinoids.
- Aids in the development of analytical methods using techniques such as mass spectrometry and chromatography .
Potential Therapeutic Applications
Research indicates that compounds structurally related to 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid may have therapeutic potential, particularly in modulating cannabinoid receptors. These receptors are involved in various physiological processes, including pain sensation, mood regulation, and appetite control.
Case Studies:
- A study highlighted the structure-metabolism relationships of synthetic cannabinoids, suggesting that this compound could influence receptor activity and metabolic pathways similar to other cannabinoids .
Research on Synthetic Cannabinoids
As a metabolite of certain synthetic cannabinoids, 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid provides insights into the metabolism of these substances. Understanding its metabolic pathways is essential for assessing the safety and efficacy of synthetic cannabinoids used in medical or recreational contexts.
Research Findings:
- Studies have shown that this compound may be a significant metabolite of ADB-FUBIATA, contributing to the understanding of how synthetic cannabinoids are processed in the body .
Data Tables
Application Area | Description |
---|---|
Forensic Toxicology | Analytical reference standard for synthetic cannabinoids detection |
Therapeutic Potential | Modulation of cannabinoid receptors |
Metabolic Research | Insights into metabolism of synthetic cannabinoids |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via alkylation of the indole nitrogen using 4-fluorobenzyl bromide. Key steps include:
- Using sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the indole .
- Optimizing reaction temperature (typically 0–60°C) and stoichiometry (1:1.2 molar ratio of indole to alkylating agent).
- Purification via column chromatography or recrystallization. Yield improvements may involve microwave-assisted synthesis or catalyst screening .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Essential methods include:
- NMR spectroscopy : Confirm substituent positions (e.g., 4-fluorobenzyl at N1 via H and C NMR shifts) .
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and indole NH (~3400 cm) .
- Mass spectrometry : Validate molecular weight (MW 299.3 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve spatial conformation (if crystallized) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : While specific GHS data for this compound is limited, general precautions include:
- Using personal protective equipment (gloves, lab coat, goggles).
- Working in a fume hood to avoid inhalation of fine particles.
- Referencing hazard data for structurally similar indole derivatives (e.g., flammability, irritation risks) .
Advanced Research Questions
Q. How does the 4-fluorobenzyl substituent influence the compound’s biological activity compared to non-fluorinated analogs?
- Answer : The fluorine atom enhances:
- Lipophilicity : Improves membrane permeability (logP ~2.8).
- Electron-withdrawing effects : Stabilizes interactions with aromatic residues in target proteins (e.g., AhR or STAT3) .
- Metabolic stability : Reduces oxidative dealkylation compared to methyl or chlorine substituents . Comparative studies with benzyl or 4-chlorobenzyl analogs are recommended .
Q. What computational strategies can predict the compound’s binding affinity to therapeutic targets like the aryl hydrocarbon receptor (AhR)?
- Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to:
- Model interactions between the fluorobenzyl group and AhR’s hydrophobic pocket.
- Validate predictions with in vitro assays (e.g., luciferase reporter gene assays) .
- Cross-reference with crystallographic data from related indole-carboxylic acid complexes .
Q. How can discrepancies between in vitro and in vivo pharmacological data be systematically addressed?
- Answer : Key considerations include:
- Bioavailability : Assess solubility (e.g., via shake-flask method) and plasma protein binding.
- Metabolism : Identify major metabolites using LC-MS/MS and evaluate their activity.
- Dose-response alignment : Ensure in vivo dosing reflects effective in vitro concentrations .
Q. What role might this compound play in modulating tryptophan metabolism pathways?
- Answer : Indole derivatives are known precursors of kynurenine pathway metabolites. Experimental approaches include:
- Measuring urinary tryptophan metabolites (e.g., kynurenine, serotonin) in animal models.
- Evaluating enzyme inhibition (e.g., IDO1 or TDO2) via fluorometric assays .
- Linking metabolic changes to anti-inflammatory or nephroprotective effects .
Q. Why are structural analogs of this compound regulated under controlled substance laws?
- Answer : Some indole-3-acetamides (e.g., AB-FUBINACA) are psychoactive due to:
- Cannabinoid receptor (CB1/CB2) activation via fluorobenzyl interactions.
- Structural similarity to synthetic cannabinoids (e.g., JWH-019) .
- Regulatory scrutiny focuses on alkyl chain length and fluorinated substituents .
Q. Methodological Considerations
Q. What experimental strategies can improve crystallization for X-ray diffraction studies?
- Answer :
- Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Temperature control : Crystallize at 4°C or via vapor diffusion.
- Derivatization : Introduce heavy atoms (e.g., bromine) for phasing .
Q. How can researchers validate the compound’s anti-cancer mechanisms in preclinical models?
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECUWYFWKAGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379035 | |
Record name | {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176204-51-6 | |
Record name | {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176204-51-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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